molecular formula C15H21NO B2550980 3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane CAS No. 2470438-10-7

3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane

Cat. No.: B2550980
CAS No.: 2470438-10-7
M. Wt: 231.339
InChI Key: IZAVIQUMDWGELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-6-ethoxy-3-azabicyclo[320]heptane is a bicyclic compound with a unique structure that includes a benzyl group, an ethoxy group, and an azabicyclo heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the azabicyclo heptane core. The benzyl and ethoxy groups are then introduced through subsequent reactions. The exact conditions, such as temperature, solvents, and catalysts, can vary depending on the specific synthetic route chosen .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies related to enzyme interactions and receptor binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and ethoxy groups play a crucial role in binding to these targets, while the azabicyclo heptane core provides structural stability. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of benzyl and ethoxy groups attached to the azabicyclo heptane core.

Properties

IUPAC Name

3-benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-17-15-8-13-10-16(11-14(13)15)9-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAVIQUMDWGELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2C1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.